Structural Basis of Pks13-TE Inhibition: A Technical Guide
Structural Basis of Pks13-TE Inhibition: A Technical Guide
Introduction
Polyketide synthase 13 (Pks13) is an essential enzyme for the final condensation step in the biosynthesis of mycolic acids, which are crucial components of the protective cell wall of Mycobacterium tuberculosis (Mtb)[1][2][3]. The thioesterase (TE) domain of Pks13 (Pks13-TE) is a validated and attractive target for the development of novel anti-tuberculosis drugs[1][3][4][5]. This guide provides an in-depth overview of the structural basis of Pks13-TE inhibition by various small molecules. While the prompt specified "inhibitor 4," this designation is not standard in the reviewed literature. Therefore, this document will focus on several well-characterized inhibitors for which substantial structural and quantitative data are available, including compounds from the benzofuran, oxadiazole, and N-aryl indole series.
Quantitative Data on Pks13-TE Inhibitors
The following table summarizes the inhibitory potency and antimycobacterial activity of key Pks13-TE inhibitors discussed in the literature.
| Inhibitor | Class | Pks13-TE IC50 (µM) | Mtb H37Rv MIC (µg/mL) | Mtb H37Rv MIC (µM) | Citation(s) |
| TAM1 | Benzofuran | 0.26 | - | - | [6] |
| TAM16 | Benzofuran | - | - | - | [6][7] |
| X20403 | Triazole Core | 0.057 | - | - | [1][4] |
| X20404 | Triazole Core | - | 0.25 (MIC) | - | [1][4] |
| X13045 | - | 15 | - | - | [1][4] |
| X14146 | Oxadiazole Core | 2.0 | - | - | [1][4] |
| X20348 | Oxadiazole Core | 0.47 | - | - | [1][4] |
| Compound 6e | 4H-chromen-4-one | 14.3 | 0.45 | - | [3][4] |
| Compound 44 | N-Aryl Indole | - | - | 0.07 | [8] |
| Compound 65 | δ-lactam | - | 0.0313 - 0.0625 | - | [7] |
| Inhibitor 2 | Coumestan | 1.30 | 0.0039 - 0.0078 | - | [9] |
| Inhibitor 3 | Coumestan | 1.55 | 0.0625 - 0.25 | - | [10] |
Structural Basis of Pks13-TE Inhibition
X-ray crystallography has been instrumental in elucidating the binding modes of various inhibitors within the active site of Pks13-TE[4][5][6]. These inhibitors generally bind in a substrate-accommodating channel, deep within the active site, and are in close proximity to the catalytic Ser1533 residue[4].
Binding of Benzofuran Derivatives (e.g., TAM1): The crystal structure of Pks13-TE in complex with TAM1 reveals that the inhibitor occupies the active site, which is located at the interface of the core and lid domains[6]. The binding of these inhibitors often displaces the side chain of Arg1563, opening up new conformations of the active site that can be exploited for drug design[4].
Binding of Triazole Core Inhibitors (e.g., X20404): The inhibitor X20404 also binds within the substrate-accommodating channel of Pks13-TE[1][4]. Its binding mode is comparable to that of other inhibitors like TAM16[1][4]. The cyclopropyl group of X20403, a related inhibitor, is in van der Waals contact with the side chains of Tyr1582 and Phe1585[1][4].
Binding of Oxadiazole Inhibitors (e.g., X20348): Inhibitors from the oxadiazole series also bind in the same channel as the series 1 and 2 inhibitors mentioned above[1][4]. The crystal structure of X20348 bound to Pks13-TE shows the inhibitor in the active site channel[1][4].
A common feature across these different inhibitor series is their ability to bind to the enzyme's active site, providing a structural basis for their inhibitory activity[4]. The interactions are typically a mix of hydrogen bonds and hydrophobic contacts with the residues lining the active site channel.
Experimental Protocols
Pks13-TE Enzyme Activity Assay
This assay is used to determine the enzymatic activity of Pks13-TE and to measure the inhibitory potency (IC50) of compounds.
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Substrate Preparation: A solution of the fluorogenic substrate 4-methylumbelliferyl heptanoate (4-MUH) is prepared in DMSO.
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Reaction Setup: The assay is performed in a 96-well plate format. Each well contains Pks13-TE (e.g., at 0.5 µM) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7).
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Initiation of Reaction: The reaction is initiated by adding different concentrations of 4-MUH (e.g., 0.2–200 µM) to the wells. The final DMSO concentration is kept low (e.g., 1%).
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Measurement: The fluorescence of the hydrolyzed product, 4-methylumbelliferone, is measured over time using a fluorescence plate reader with excitation at 355 nm and emission at 460 nm.
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Data Analysis: The initial velocity of the reaction is calculated from the rate of fluorescence increase. For inhibitor studies, the assay is performed with varying concentrations of the inhibitor, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration[1][4][6].
X-ray Crystallography
This technique is used to determine the three-dimensional structure of Pks13-TE in complex with an inhibitor.
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Protein Expression and Purification: The Pks13-TE domain is recombinantly expressed (e.g., in E. coli) and purified to homogeneity.
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Crystallization: The purified Pks13-TE is pre-incubated with the inhibitor before setting up crystallization trials. Crystals are grown using methods like vapor diffusion.
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Data Collection: The crystals are cryo-cooled and subjected to X-ray diffraction. Diffraction data are collected at a synchrotron source.
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Structure Solution and Refinement: The structure is solved using molecular replacement, using a previously known structure as a search model. The model is then refined against the diffraction data to obtain the final structure[1][4][6].
Surface Plasmon Resonance (SPR)
SPR is employed to study the binding kinetics and affinity of inhibitors to Pks13-TE.
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Chip Preparation: The Pks13-TE protein is immobilized on a sensor chip.
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Binding Analysis: Solutions of the inhibitor at various concentrations are flowed over the chip surface. The binding of the inhibitor to the immobilized protein is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.
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Data Analysis: The association and dissociation rates are monitored in real-time. These data are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD), which is a measure of binding affinity[3][4][11].
Visualizations
Logical Workflow for Pks13-TE Inhibition and Analysis
Caption: A diagram illustrating the experimental workflow for the characterization of Pks13-TE inhibitors.
Mechanism of Pks13-TE Inhibition
Caption: A simplified diagram showing the inhibition of the Pks13-TE enzymatic reaction by a small molecule inhibitor.
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution structure of the type I polyketide synthase Pks13 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of inhibitors targeting polyketide synthase 13 of Mycobacterium tuberculosis as antituberculosis drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based development of N-Arylindole derivatives as Pks13 inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
